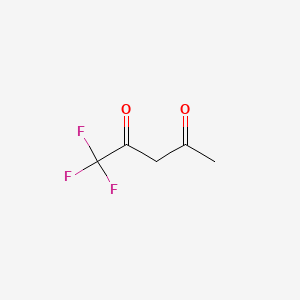
Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- is a complex organic compound with the molecular formula C20H15Cl3O3. It is characterized by the presence of multiple phenolic groups and chlorine atoms, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- typically involves the reaction of 4-chlorophenol with formaldehyde and 5-chloro-2-hydroxybenzaldehyde under controlled conditions. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same reactants and catalysts but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas and nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated and nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- involves its interaction with cellular components, leading to the disruption of cellular processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorophen: Another chlorinated phenolic compound with similar antimicrobial properties.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: A compound used as a UV stabilizer in various applications.
Uniqueness
Phenol, 4-chloro-2,6-bis(5-chloro-2-hydroxyphenyl)methyl- is unique due to its specific structure, which provides a combination of phenolic and chlorinated functionalities. This unique structure enhances its reactivity and effectiveness in various applications, particularly in antimicrobial and industrial uses .
Eigenschaften
CAS-Nummer |
6642-07-5 |
|---|---|
Molekularformel |
C20H15Cl3O3 |
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
4-chloro-2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C20H15Cl3O3/c21-15-1-3-18(24)11(7-15)5-13-9-17(23)10-14(20(13)26)6-12-8-16(22)2-4-19(12)25/h1-4,7-10,24-26H,5-6H2 |
InChI-Schlüssel |
FXHQZEJEBWTOJA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)Cl)O)Cl)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)Cl)O)Cl)O |
Key on ui other cas no. |
6642-07-5 |
Synonyme |
2,6-bis(2'-hydroxy-5'-chlorobenzyl)chlorophenol 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol G-610 trichlorophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)




![4-[4-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]morpholine](/img/structure/B1197242.png)
![2-(2,4-dioxo-3-thiazolidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1197243.png)
![4-[[[[8-[(1-Tert-butyl-5-tetrazolyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]amino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1197244.png)
![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1197246.png)
![[(5-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pentylidene)amino]oxysulfonic acid](/img/structure/B1197248.png)

![4-[(4-Phenyl-2-thiazolyl)amino]-benzenesulfonamide](/img/structure/B1197250.png)

